molecular formula C20H18N2O5 B4619107 1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4619107
M. Wt: 366.4 g/mol
InChI Key: PZDMJPZVARSEFD-FOWTUZBSSA-N
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Description

1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.12157168 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities. The synthesis of these compounds often involves the reaction of different chemical groups to yield novel pyrimidine, pyrazolo[1,5-a]pyrimidines, and related derivatives. These synthesized compounds are characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to establish their structures (Hassan, Hafez, & Osman, 2014). Similarly, novel oxo pyrimido pyrimidines and their derivatives have been synthesized, showing the compound's potential in creating a variety of structurally diverse molecules (Jadhav, A. Jadhav, Kale, & Sirsat, 2022).

Antimicrobial and Antiviral Activity

Research has also explored the antimicrobial and antiviral potentials of pyrimidine derivatives. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents, indicating their utility in medical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The synthesis and evaluation of imidazole derivatives with antimycobacterial activity further demonstrate the compound's relevance in addressing infectious diseases (Miranda & Gundersen, 2009).

Cytotoxic Activity

Some studies focus on the cytotoxic activity of pyrimidine derivatives against various cancer cell lines, offering insights into their potential therapeutic applications. For example, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines highlight the anticancer properties of these compounds (Hassan, Hafez, Osman, & Ali, 2015).

Antihypertensive Potential

The antihypertensive potential of selected pyrimidine derivatives has been investigated, revealing their effectiveness in managing hypertension through various mechanistic pathways. This underscores the compound's role in cardiovascular research (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).

Properties

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-27-15-10-8-14(9-11-15)22-19(24)16(18(23)21-20(22)25)12-13-6-4-5-7-17(13)26-2/h4-12H,3H2,1-2H3,(H,21,23,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDMJPZVARSEFD-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.